1-oxyde de 4-bromo-5-chloro-2-(isopropylamino)pyridine

Vue d'ensemble

Description

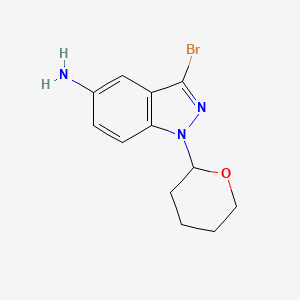

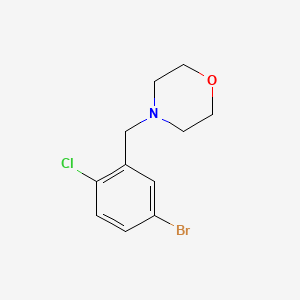

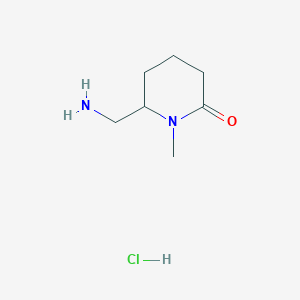

“4-Bromo-5-chloro-2-(isopropylamino)pyridine 1-oxide” is a chemical compound with the molecular formula C8H10BrClN2O . Pyridine derivatives, such as this compound, are important intermediates with many applications in the chemical industry . They are in great demand as synthons for pharmaceutical products .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “4-Bromo-5-chloro-2-(isopropylamino)pyridine 1-oxide” can be represented by the InChI code 1S/C8H10BrClN2O .Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, a study reports the magnesiation of a similar compound followed by trapping with electrophiles to generate a variety of pentasubstituted pyridines with desired functionalities .Applications De Recherche Scientifique

Synthèse organique : Amination catalysée par le palladium

Ce composé peut être utilisé en synthèse organique, en particulier dans les réactions d’amination catalysées par le palladium . Ces réactions sont fondamentales dans la création de molécules complexes pour les produits pharmaceutiques et les produits agrochimiques, ce qui met en évidence la polyvalence du composé en chimie synthétique.

Réactions d’échange d’halogènes

Le composé peut également être impliqué dans des réactions d’échange d’halogènes, telles que la conversion en 5-bromo-2-fluoropyridine en utilisant du fluorure de potassium anhydre . Cela démontre son utilité dans la modification de la teneur en halogène des molécules, ce qui est essentiel dans le développement de nouvelles entités chimiques.

Chimie de coordination métallique

Dans le domaine de la chimie de coordination métallique, le 1-oxyde de 4-bromo-5-chloro-2-(isopropylamino)pyridine pourrait potentiellement être utilisé pour synthétiser des ligands pour des complexes métalliques . Ces complexes ont des applications allant de la catalyse à la science des matériaux.

Études spectroscopiques : Données spectrales infrarouges

Les données spectrales infrarouges du composé peuvent être analysées à la fois théoriquement et expérimentalement, ce qui est important pour comprendre les interactions composé-solvant et les propriétés conformationnelles du composé .

Intermédiaires agrochimiques et colorants

Il sert d’intermédiaire important dans la synthèse de nouveaux composés utilisés dans les domaines des produits agrochimiques, pharmaceutiques et des colorants . Cela met en évidence son rôle dans la production de divers produits chimiques qui sont essentiels à ces industries.

Études de l’effet du solvant

L’interaction du composé avec différents solvants peut être étudiée afin de comprendre les effets du solvant sur ses propriétés, ce qui est crucial pour optimiser les conditions de réaction en synthèse chimique .

Développement de nouveaux acides et esters boroniques

Enfin, il peut être utilisé dans la synthèse de nouveaux acides et esters halopyridinylboroniques, qui sont précieux dans les réactions de couplage croisé pour créer des composés biologiquement actifs .

Propriétés

IUPAC Name |

4-bromo-5-chloro-1-hydroxy-N-propan-2-ylpyridin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrClN2O/c1-5(2)11-8-3-6(9)7(10)4-12(8)13/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVFUBDKNONZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C1C=C(C(=CN1O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B1381144.png)

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)

![7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1381155.png)

![3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1381159.png)

![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)

![tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate](/img/structure/B1381163.png)